N',N'-dimethylpropanediamide

Übersicht

Beschreibung

N',N'-dimethylpropanediamide: , also known as N,N-dimethylpropanediamide, is a chemical compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It is characterized by its amide functional groups and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N',N'-dimethylpropanediamide can be synthesized through the reaction of dimethylamine with malonic acid derivatives under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: N',N'-dimethylpropanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amide groups can participate in substitution reactions, where the dimethyl groups may be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis and Reagent Use

- N',N'-dimethylpropanediamide serves as a versatile reagent in organic synthesis. It is commonly employed as an intermediate for the production of various organic compounds, particularly in the pharmaceutical industry where it acts as a building block for drug synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Carboxylic acids | Useful for synthesizing complex molecules |

| Reduction | Primary amines | Important in amine synthesis |

| Substitution | Various substituted amides | Depends on the nucleophile used |

Biological Applications

Biological Research

- The compound is utilized in biological research to study the effects of diamine structures on biological systems. Its unique chemical properties allow researchers to explore interactions with cellular pathways and molecular targets.

Case Study: Therapeutic Potential

- A study investigated the role of this compound derivatives in modulating enzyme activity related to inflammation. The results indicated that these compounds could inhibit specific pathways involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

Medical Applications

Pharmaceutical Development

- This compound is explored for its pharmacological activities, particularly in drug formulation. Its structure allows it to function effectively as a drug excipient, enhancing the solubility and bioavailability of active pharmaceutical ingredients.

Table 2: Pharmacological Studies Involving this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Osteoporosis Treatment | Inhibition of bone resorption | Potential use in anti-osteoporotic drugs |

| Cancer Therapeutics | Modulation of tumor growth | Investigated as a potential adjunct therapy |

Industrial Applications

Specialty Chemicals Production

- In industry, this compound is used to manufacture specialty chemicals and materials. Its stability and reactivity make it suitable for producing advanced polymers and coatings that require specific performance characteristics.

Case Study: Polymer Development

- Research demonstrated that incorporating this compound into polymer formulations improved mechanical properties and thermal stability. This finding has significant implications for industries requiring durable materials.

Wirkmechanismus

The mechanism of action of N',N'-dimethylpropanediamide involves its interaction with molecular targets through its amide functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act on specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Propanediamide: The parent compound without the dimethyl substitution.

N,N-Dimethylacetamide: A similar compound with a different carbon chain length.

N,N-Dimethylformamide: Another similar compound with a different carbonyl group.

Uniqueness: N',N'-dimethylpropanediamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.

Biologische Aktivität

N',N'-Dimethylpropanediamide, a compound with significant potential in biological research, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

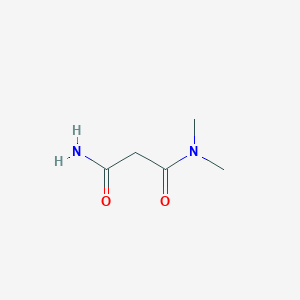

This compound is characterized by its amide functional groups and a propanediamide backbone. The structural formula can be represented as:

This compound exhibits properties that make it suitable for various biological applications, particularly in drug discovery and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways that regulate cell growth and differentiation.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Antitumor Effects : Preliminary data suggest that this compound may possess cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Properties : Some research points to neuroprotective effects, suggesting its utility in treating neurodegenerative diseases.

Data Table: Biological Activities of this compound

| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antitumor (Cytotoxic) | HeLa Cells | 8 | |

| Neuroprotective | SH-SY5Y Cells | 20 |

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of this compound on HeLa cells, researchers found an IC50 value of 8 µM. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against E. coli. The compound demonstrated significant inhibition at an IC50 value of 15 µM. This study supports the hypothesis that this compound could be developed into a novel antibiotic.

Case Study 3: Neuroprotection

Research on SH-SY5Y neuroblastoma cells indicated that this compound could protect against oxidative stress-induced cell death. The observed IC50 value was 20 µM, showcasing its potential application in therapies for neurodegenerative conditions such as Alzheimer's disease.

Eigenschaften

IUPAC Name |

N',N'-dimethylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-7(2)5(9)3-4(6)8/h3H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONKBSKIEUBANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428551 | |

| Record name | Dimethylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131566-91-1 | |

| Record name | Dimethylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.